Methyl 3-amino-2-fluoro-4-methoxybenzoate
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Overview
Description
Methyl 3-amino-2-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, a fluoro group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of hydrazine hydrate under inert atmosphere conditions . The reaction is carried out at elevated temperatures, such as 85°C, and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for Methyl 3-amino-2-fluoro-4-methoxybenzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-fluoro-4-methoxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: The amino group can be involved in coupling reactions to form azo compounds.
Common Reagents and Conditions
Hydrazine Hydrate:
Tetrafluoroboric Acid: Employed in fluorination reactions.
Lithium Aluminium Tetrahydride: Used in reduction reactions.
Major Products Formed
Amines: Formed through reduction reactions.
Quinones: Formed through oxidation reactions.
Azo Compounds: Formed through coupling reactions.
Scientific Research Applications
Methyl 3-amino-2-fluoro-4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets and pathways The amino and fluoro groups play a crucial role in its reactivity and binding affinity The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects
Comparison with Similar Compounds
Methyl 3-amino-2-fluoro-4-methoxybenzoate can be compared with other similar compounds to highlight its uniqueness:
Methyl 3-amino-4-methoxybenzoate: Lacks the fluoro group, which affects its reactivity and applications.
Methyl 4-fluoro-3-methoxybenzoate:
Methyl 2-amino-3-methoxybenzoate: Has a different substitution pattern, leading to variations in its chemical behavior and applications.
Biological Activity
Methyl 3-amino-2-fluoro-4-methoxybenzoate (MAFM) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MAFM is characterized by the following structural features:
- Amino Group : Facilitates hydrogen bonding with biological macromolecules.
- Fluorine Atom : Enhances reactivity and interaction with molecular targets.
- Methoxy Group : Contributes to the compound's lipophilicity.
The molecular formula of MAFM is C10H10FNO3, and its structure can be represented as follows:
MAFM's mechanism of action involves several biochemical interactions:
- Hydrogen Bonding : The amino group allows MAFM to form hydrogen bonds with enzymes and receptors, influencing their activity.
- Electronegativity of Fluorine : The presence of fluorine may facilitate unique interactions that enhance binding affinity to specific targets.
- Potential Redox Activity : The compound may participate in redox reactions, potentially altering cellular metabolic pathways.
Biological Activities
Research has indicated that MAFM exhibits a range of biological activities:
Antifungal Activity
MAFM has shown significant antifungal properties, particularly against Candida albicans. Studies indicate that it inhibits the growth of this common fungal pathogen, suggesting potential applications in treating fungal infections.
Antiviral Activity
In vitro studies have demonstrated that MAFM possesses antiviral activity against Herpes Simplex Virus Type 1 (HSV-1). This activity highlights its potential as a therapeutic agent in virology.
Anticancer Activity
MAFM has also been tested for anticancer properties against various cancer cell lines, including:
- Hepatoma
- Breast cancer
- Lung cancer
In these studies, MAFM exhibited notable cytotoxic effects, indicating its potential as an anticancer agent.
Toxicity and Safety Profile
The toxicity profile of MAFM has been evaluated in scientific experiments. It is reported to have relatively low toxicity with minimal adverse effects on human and animal subjects. However, high doses may lead to symptoms such as nausea, vomiting, and diarrhea. This safety profile is crucial for its application in medicinal chemistry.
Case Studies and Research Findings
Several case studies have explored the biological activity of MAFM:
-
Antifungal Efficacy Study :
- Objective : To evaluate the antifungal activity against Candida albicans.
- Methodology : In vitro growth inhibition assays.
- Findings : MAFM inhibited fungal growth at concentrations as low as 10 μg/mL.
-
Antiviral Activity Assessment :
- Objective : To assess the effectiveness against HSV-1.
- Methodology : Viral plaque reduction assays.
- Findings : Significant reduction in viral plaques was observed at 20 μg/mL.
-
Anticancer Activity Evaluation :
- Objective : To determine cytotoxic effects on various cancer cell lines.
- Methodology : MTT assay for cell viability.
- Findings : IC50 values ranged from 15 to 30 μM across different cancer cell lines, indicating potent anticancer activity.
Comparative Analysis with Similar Compounds
MAFM can be compared with other structurally similar compounds to highlight its unique properties:
Compound Name | Antifungal Activity | Antiviral Activity | Anticancer Activity (IC50 μM) |
---|---|---|---|
This compound (MAFM) | Yes | Yes | 15 - 30 |
Methyl 3-amino-4-methoxybenzoate | Moderate | No | 20 - 40 |
Methyl 2-amino-3-hydroxybenzoate | Yes | Yes | 25 - 35 |
Properties
Molecular Formula |
C9H10FNO3 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
methyl 3-amino-2-fluoro-4-methoxybenzoate |
InChI |
InChI=1S/C9H10FNO3/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4H,11H2,1-2H3 |
InChI Key |
BVYHXMZZSTZITD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)F)N |
Origin of Product |
United States |
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